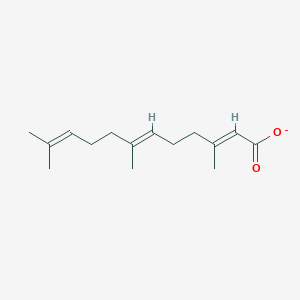

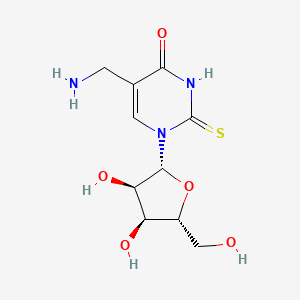

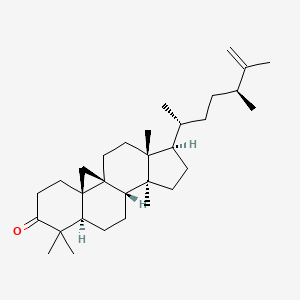

![molecular formula C28H46N2 B1259717 (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)

(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene is a member of the madangamine family of alkaloids, which are characterized by their complex pentacyclic fused-ring system containing two nitrogen atoms. These compounds were originally isolated from marine sponges of the Xestospongia genus . This compound, like its congeners, exhibits significant cytotoxicity against various cancer cell lines, making it a compound of interest in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The enantioselective total synthesis of (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene has been achieved through a series of 30 steps. Key steps include a catalytic and highly enantioselective desymmetrizing intramolecular Michael addition reaction of a prochiral ketone to a tethered β, β′-disubstituted nitroolefin . This reaction efficiently constructs a chiral bicyclic core with near-perfect enantio- and diastereo-selectivity, establishing three stereogenic centers, including a quaternary carbon . Following this, the synthesis involves a mild one-pot oxidative lactamization of an amino alcohol, a two-step Z-selective olefination of a sterically hindered ketone, and ring-closing metatheses to install the two macrocyclic rings .

Industrial Production Methods: While the industrial production of this compound is not yet established due to its complex synthesis, the development of scalable synthetic routes is a focus of ongoing research. The high enantioselectivity and diastereoselectivity achieved in the laboratory synthesis provide a promising foundation for future industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under mild conditions to form lactams.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: Substitution reactions, particularly involving the nitrogen atoms, are common.

Common Reagents and Conditions:

Oxidative Lactamization: This reaction typically uses mild oxidizing agents to convert amino alcohols to lactams.

Z-Selective Olefination: This reaction employs specific olefination reagents to achieve high selectivity.

Ring-Closing Metathesis: Catalysts such as Grubbs’ catalyst are used for the formation of macrocyclic rings.

Major Products: The major products formed from these reactions include various intermediates that lead to the final pentacyclic structure of this compound .

Aplicaciones Científicas De Investigación

(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene has several scientific research applications:

Mecanismo De Acción

(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene is part of the madangamine family, which includes Madangamine A, B, C, D, and F . These compounds share a common pentacyclic core but differ in the structure of the D ring . Compared to its congeners, this compound is unique due to its specific ring structure and the presence of certain functional groups that contribute to its distinct biological activity . The comparison highlights the importance of structural variations in determining the biological properties of these compounds .

Comparación Con Compuestos Similares

- Madangamine A

- Madangamine B

- Madangamine C

- Madangamine D

- Madangamine F

These compounds, like (1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene, exhibit significant cytotoxicity and are of interest in medicinal chemistry .

Propiedades

Fórmula molecular |

C28H46N2 |

|---|---|

Peso molecular |

410.7 g/mol |

Nombre IUPAC |

(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene |

InChI |

InChI=1S/C28H46N2/c1-2-5-9-13-17-29-21-25-19-24-15-11-7-3-6-10-14-18-30-23-28(22-29,16-12-8-4-1)26(25)20-27(24)30/h3,7,15,25-27H,1-2,4-6,8-14,16-23H2/b7-3-,24-15-/t25-,26-,27+,28-/m1/s1 |

Clave InChI |

GLHSTLLNLJNYMI-IQXNDIDSSA-N |

SMILES isomérico |

C1CCCCCN2C[C@H]3C/C/4=C/C/C=C\CCCCN5[C@H]4C[C@H]3[C@](C2)(C5)CCCC1 |

SMILES canónico |

C1CCCCCN2CC3CC4=CCC=CCCCCN5C4CC3C(C2)(C5)CCCC1 |

Sinónimos |

madangamine E |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,3aR,5aS,6S,9aR,9bS)-3a,6-dimethyl-3-[(2R)-6-methylheptan-2-yl]-6-pentyl-2,3,4,5,5a,7,8,9,9a,9b-decahydro-1H-cyclopenta[a]naphthalene](/img/structure/B1259642.png)

![(E,2S)-4-[(1S,3R,8S,9S,10R,12R)-9-hydroxy-2,7,11-trioxatricyclo[8.5.0.03,8]pentadec-13-en-12-yl]but-3-ene-1,2-diol](/img/structure/B1259649.png)

![[(4aS,4bR,8aS,9R,10aR)-2-[(1R,2R)-2-hydroxy-4-methyl-5-oxocyclohex-3-en-1-yl]-4b,8,8,10a-tetramethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-9-yl] acetate](/img/structure/B1259657.png)